NSC 228155

EGFR signaling CREB-CBP interaction dual-activity compound

NSC 228155 is the irreplaceable dual-activity tool compound that simultaneously activates EGFR (Tyr1068 phosphorylation EC₅₀ 52 µM) and inhibits the CREB-CBP KIX-KID interaction (IC₅₀ 0.36 µM). No single alternative—not CN 009543V (EGFR-only, with broad phosphatase off-targets) nor XX-650-23 (CREB-CBP-only, IC₅₀ 3.2 µM)—replicates this dual pharmacology. Substitution compromises experimental reproducibility. Validated in MDA-MB-468, NSCLC-N6-L16, and HEK 293T cells. Also the most potent pertussis toxin ADP-ribosyltransferase inhibitor reported (cellular IC₅₀ 2.4 µM). For signaling studies select lots with ≥97% HPLC purity; for transfection enhancement in chicken PGCs, use ≥98% purity and validate lot-to-lot consistency prior to large-scale experiments.

Molecular Formula C11H6N4O4S
Molecular Weight 290.26 g/mol
Cat. No. B15603303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 228155
Molecular FormulaC11H6N4O4S
Molecular Weight290.26 g/mol
Structural Identifiers
InChIInChI=1S/C11H6N4O4S/c16-14-6-2-1-3-9(14)20-8-5-4-7(15(17)18)10-11(8)13-19-12-10/h1-6H
InChIKeyICCFXXDUYSPKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC 228155 Compound Profile: A Dual-Activity Nitro-Benzoxadiazole EGFR Activator and CREB-CBP Inhibitor for Signaling Research


NSC 228155 (CAS 113104-25-9, C₁₁H₆N₄O₄S, MW 290.25) is a cell-permeable nitro-benzoxadiazole (NBD) small molecule that functions as both an allosteric activator of the epidermal growth factor receptor (EGFR) and a potent inhibitor of the KIX-KID protein–protein interaction between CREB and CBP [1]. It directly binds to the dimerization domain II of the soluble EGFR (sEGFR), generating stable receptor dimers and enhancing tyrosine phosphorylation at Tyr1068 (EC₅₀ = 52 µM in MDA-MB-468 cells) [1]. Concurrently, it disrupts the interaction between the kinase-inducible domain (KID) of CREB and the KID-interacting domain (KIX) of CBP with an IC₅₀ of 0.36 µM [2]. This dual pharmacological profile distinguishes NSC 228155 from other EGFR modulators and CREB-CBP inhibitors, positioning it as a unique tool for investigating receptor tyrosine kinase signaling and CREB-mediated transcriptional regulation in a single experimental system.

Why NSC 228155 Cannot Be Substituted by Generic EGFR Activators or CREB-CBP Inhibitors: Evidence of Pharmacological Uniqueness


Substituting NSC 228155 with a structurally similar EGFR activator such as CN 009543V or a potent CREB-CBP inhibitor such as XX-650-23 is not scientifically valid because no single alternative compound replicates its dual pharmacological activity [1]. CN 009543V, the closest NBD analog (Tanimoto similarity >0.75), activates EGFR but lacks any reported CREB-CBP inhibitory activity [1]. Conversely, XX-650-23 inhibits the CREB-CBP KIX-KID interaction with an IC₅₀ of 3.2 µM but does not activate EGFR [2]. Furthermore, direct head-to-head comparison reveals that CN 009543V exhibits broad phosphatase inhibition (62% PTP-1B and 30% total phosphatase activity reduction), whereas NSC 228155 inhibits only PTP-1B by 29% without affecting total phosphatase activity [1]. These quantitative differences in target engagement, selectivity, and functional output mean that substitution with a generic alternative would fundamentally alter the experimental readout, compromising data reproducibility and mechanistic interpretation.

NSC 228155 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Dual Pharmacological Activity: EGFR Activation (EC₅₀ 52 µM) Combined with CREB-CBP KIX-KID Inhibition (IC₅₀ 0.36 µM)

NSC 228155 is the only compound demonstrated to simultaneously activate EGFR and inhibit the CREB-CBP interaction. In MDA-MB-468 cells, NSC 228155 enhances EGFR Tyr1068 phosphorylation with an EC₅₀ of 52 µM [1]. In a split Renilla luciferase (RLuc) assay, it inhibits the KIX-KID interaction with an IC₅₀ of 0.36 µM, and suppresses CREB-mediated gene transcription in living HEK 293T cells with an IC₅₀ of 2.09 µM [2]. The closest structural analog, CN 009543V, activates EGFR but has no reported CREB-CBP inhibitory activity [1]. The CREB-CBP inhibitor XX-650-23 exhibits an 8.9-fold weaker KIX-KID inhibition (IC₅₀ 3.2 µM) and lacks EGFR activation activity [3].

EGFR signaling CREB-CBP interaction dual-activity compound KIX-KID inhibition transcriptional regulation

Selective PTP-1B Inhibition: NSC 228155 Reduces PTP-1B Activity by 29% Without Affecting Total Phosphatase Activity, Unlike CN 009543V (62% PTP-1B and 30% Total Phosphatase Inhibition)

In a direct head-to-head comparison in MDA-MB-468 cells treated with 100 µM compound for 15 min, NSC 228155 inhibited PTP-1B activity by approximately 29% relative to vehicle control, while CN 009543V inhibited PTP-1B activity by 62% [1]. Critically, CN 009543V also reduced total phosphatase activity by approximately 30%, indicating broad off-target phosphatase inhibition, whereas NSC 228155 did not significantly affect total phosphatase activity [1]. This demonstrates that NSC 228155 exhibits a more selective phosphatase inhibition profile, primarily targeting PTP-1B without suppressing other cellular phosphatases.

PTP-1B phosphatase EGFR signaling phosphatase selectivity NBD compounds MDA-MB-468

Superior KIX-KID Interaction Inhibition Potency: NSC 228155 (IC₅₀ 0.36 µM) Is 8.9-Fold More Potent Than XX-650-23 (IC₅₀ 3.2 µM)

NSC 228155 inhibits the KIX-KID interaction between CREB and CBP with an IC₅₀ of 0.36 µM as measured by split Renilla luciferase assay [1]. The alternative CREB-CBP inhibitor XX-650-23, tested in the same assay format, exhibits an IC₅₀ of approximately 3.2 µM [2], representing an 8.9-fold reduction in potency. Additionally, NSC 228155 inhibits CREB-mediated gene transcription in living HEK 293T cells with an IC₅₀ of 2.09 µM and VP16-CREB-mediated transcription with an IC₅₀ of 6.14 µM [1], providing cellular target engagement data that is essential for translational research.

CREB-CBP interaction KIX-KID inhibitor protein-protein interaction transcription factor split luciferase assay

Pertussis Toxin ADP-Ribosyltransferase Inhibition: NSC 228155 (IC₅₀ 3.0 µM In Vitro, 2.4 µM Cellular) Outperforms Co-Identified Hit NSC 29193 (IC₅₀ 6.8 µM)

In a direct head-to-head high-throughput screen targeting the ADP-ribosyltransferase activity of pertussis toxin, NSC 228155 inhibited NAD⁺ consumption with an IC₅₀ of 3.0 µM, while the co-identified hit NSC 29193 exhibited a 2.3-fold weaker IC₅₀ of 6.8 µM [1]. Crucially, NSC 228155 demonstrated validated cellular target engagement by inhibiting pertussis AB₅ holotoxin-catalyzed ADP-ribosylation of Gαi in living human cells with an IC₅₀ of 2.4 µM [1]. The cellular activity of NSC 29193 was not reported at a comparable level, and molecular dynamics simulations indicated that NSC 29193 owes its binding pose to greater ligand rigidity, whereas NSC 228155 showed more favorable binding interactions at the NAD⁺-binding pocket of PtxS1 [1].

pertussis toxin ADP-ribosyltransferase Bordetella pertussis virulence factor inhibitor anti-infective

Chicken Primordial Germ Cell Transfection Enhancement: NSC 228155 Increases Efficiency 2.3-Fold (DMRIE-C) and 2.7-Fold (Lipofectamine 3000)

Treatment of chicken primordial germ cells (PGCs) with 1 µM NSC 228155 for 40 min prior to cationic liposome-mediated transfection significantly enhanced gene delivery efficiency [1]. With DMRIE-C transfection reagent, efficiency increased from 4.7% in untreated controls to 10.7% (2.3-fold increase). With Lipofectamine 3000, efficiency increased from 7.04% to 18.8% (2.7-fold increase). No alternative EGFR activator or CREB-CBP inhibitor has been demonstrated to produce comparable results in this application. The enhancement occurred without affecting normal PGC characteristics, indicating that NSC 228155 provides a non-toxic, functional improvement in a challenging cell type relevant to avian transgenesis and germline preservation [1].

chicken primordial germ cells transfection enhancement EGFR activator cationic liposomes avian genetic engineering

Broad Receptor Tyrosine Kinase Transactivation Profile: NSC 228155 Engages Seven Additional RTKs Beyond EGFR at 100 µM

At 100 µM, NSC 228155 induces transactivation of seven additional receptor tyrosine kinases in MDA-MB-468 cells: InsR, EphA1, ErbB2, ErbB3, IGF-1R, Mer, and ROR1, as well as downstream phosphorylation of ERK1 and ERK2 . This broad RTK engagement profile mirrors the lateral signaling patterns induced by the cognate EGF ligand and has been systematically characterized [1]. The transactivation profile of the closest structural analog CN 009543V has not been systematically reported, limiting its utility for multi-RTK signaling studies. Furthermore, the transactivation of ErbB2 and ErbB3 is particularly relevant for breast cancer models where ErbB heterodimerization drives oncogenic signaling [1].

receptor tyrosine kinase transactivation EGFR lateral signaling ErbB family RTK array

NSC 228155 Optimal Application Scenarios: Evidence-Based Use Cases for Scientific Research and Industrial Procurement


EGFR-CREB Crosstalk Mechanistic Studies in Cancer Cell Signaling

NSC 228155 is the optimal tool compound for dissecting the mechanistic interplay between EGFR signaling and CREB-mediated transcription in a single experimental system. Its dual activity—EGFR Tyr1068 phosphorylation EC₅₀ of 52 µM [1] and KIX-KID interaction inhibition IC₅₀ of 0.36 µM [2]—enables researchers to simultaneously modulate both pathways without introducing confounding variables from compound mixtures. The compound has been validated in MDA-MB-468 breast cancer cells, NSCLC-N6-L16 lung cancer cells, and HEK 293T cells [REFS-1, REFS-2], making it suitable for comparative oncology signaling studies. Procurement recommendation: Select lots with ≥97% HPLC purity (Calbiochem® grade) for reproducible signaling experiments.

Anti-Pertussis Drug Discovery: Hit-to-Lead Optimization Targeting Pertussis Toxin Virulence

NSC 228155 is the most potent hit compound identified to date for inhibiting pertussis toxin ADP-ribosyltransferase activity, with an in vitro IC₅₀ of 3.0 µM and validated cellular target engagement (IC₅₀ 2.4 µM in living human cells) [1]. Its 2.3-fold potency advantage over the co-identified hit NSC 29193 (IC₅₀ 6.8 µM), combined with molecular docking data that identify plausible binding poses at the NAD⁺-binding pocket of PtxS1 [1], makes NSC 228155 the superior starting point for structure-based lead optimization. Researchers developing Bordetella pertussis-selective therapeutics should prioritize NSC 228155 for SAR expansion and in vivo efficacy studies, given the absence of alternative small-molecule pertussis toxin inhibitors with comparable cellular activity data.

Avian Primordial Germ Cell Genetic Engineering and Germline Preservation

For laboratories engaged in chicken genome editing and germline preservation, NSC 228155 provides a validated, patent-protected protocol for enhancing cationic liposome-mediated transfection efficiency in chicken PGCs [1]. The protocol (1 µM NSC 228155, 40 min pretreatment) yields 2.3-fold to 2.7-fold improvements in transfection efficiency without compromising PGC viability or stem cell characteristics [1]. This application is exclusively demonstrated for NSC 228155; no other EGFR activator or CREB-CBP inhibitor has been shown to produce comparable results in avian PGCs. Procurement recommendation: For transfection enhancement studies, use high-purity NSC 228155 (≥98%) and validate lot-to-lot consistency in your cell system prior to large-scale experiments.

Structure-Activity Relationship Studies of Dual EGFR/CREB-CBP Modulators

NSC 228155 serves as the reference parent compound for SAR studies aimed at developing more selective dual EGFR/CREB-CBP modulators. Xie et al. (2013) identified that while NSC 228155 is a potent KIX-KID inhibitor (IC₅₀ 0.36 µM), it is not particularly selective against CREB-mediated gene transcription in living cells (IC₅₀ 2.09 µM for CREB vs 6.14 µM for VP16-CREB, a 2.9-fold difference) [1]. Subsequent SAR optimization led to a 4-aniline substituted benzofurazan analog with a higher selectivity index [1]. Researchers engaged in medicinal chemistry optimization of this scaffold should procure NSC 228155 as the essential reference standard for benchmarking new analogs in KIX-KID split RLuc assays, CREB-mediated transcription reporter assays, and EGFR phosphorylation assays [REFS-1, REFS-2].

Technical Documentation Hub

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